Cas no 21141-84-4 ((H-Cys-Val-OH)2 (Disulfide bond))

(H-Cys-Val-OH)2 (Disulfide bond) structure
21141-84-4 structure
Nome del prodotto:(H-Cys-Val-OH)2 (Disulfide bond)
Numero CAS:21141-84-4
MF:C16H30N4O6S2
MW:438.562601566315
CID:272231
PubChem ID:333297

(H-Cys-Val-OH)2 (Disulfide bond) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1')-disulfide (9CI)
    • (H-Cys-Val-OH)?
    • (H-cys-val-oh)2
    • 2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-methylpropyl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-methylbutanoic acid
    • (2R)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-methylbutanoic acid
    • 2-[[2-amino-3-[[2-amino-3-[(1-hydroxy-3-methyl-1-oxobutan-2-yl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-methylbutanoic acid
    • L-Cystinyl-bis-L-valin
    • N-(2-Amino-3-((2-amino-3-((1-carboxy-2-methylpropyl)amino)-3-oxopropyl)dithio)propanoyl)valine
    • L-Valine, L-cysteinyl-,bimol. (1®1')-disulfide (9CI)
    • 21141-84-4
    • NSC 333715
    • NSC333715
    • FT-0722896
    • 2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-methyl-propyl)amino]-3-oxo-propyl]disulfanyl]propanoyl]amino]-3-methyl-butanoic acid
    • NSC-333715
    • (H-Cys-Val-OH)2 (Disulfide bond)
    • Inchi: InChI=1S/C16H30N4O6S2/c1-7(2)11(15(23)24)19-13(21)9(17)5-27-28-6-10(18)14(22)20-12(8(3)4)16(25)26/h7-12H,5-6,17-18H2,1-4H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/t9-,10-,11-,12-/m0/s1
    • Chiave InChI: SHJIFVBOMNBMRL-BJDJZHNGSA-N
    • Sorrisi: CC([C@H](NC([C@@H](N)CSSC[C@H](N)C(N[C@H](C(O)=O)C(C)C)=O)=O)C(O)=O)C

Proprietà calcolate

  • Massa esatta: 438.16100
  • Massa monoisotopica: 438.16067704g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 15
  • Complessità: 513
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -4.9
  • Superficie polare topologica: 235Ų

Proprietà sperimentali

  • PSA: 235.44000
  • LogP: 1.65560

(H-Cys-Val-OH)2 (Disulfide bond) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
H272325-500mg
(H-Cys-Val-OH)2 (Disulfide bond)
21141-84-4
500mg
$ 1350.00 2022-06-04
TRC
H272325-100mg
(H-Cys-Val-OH)2 (Disulfide bond)
21141-84-4
100mg
$ 410.00 2022-06-04
TRC
H272325-250mg
(H-Cys-Val-OH)2 (Disulfide bond)
21141-84-4
250mg
$ 845.00 2022-06-04
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd